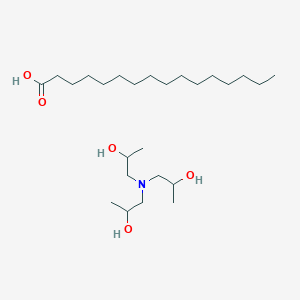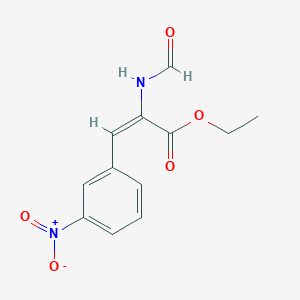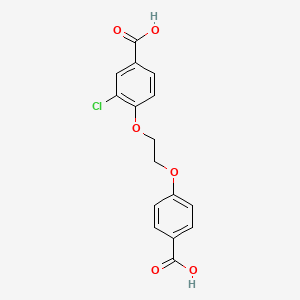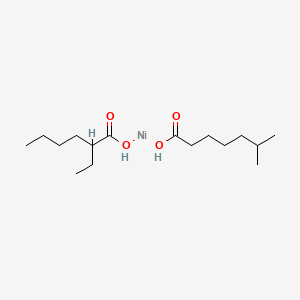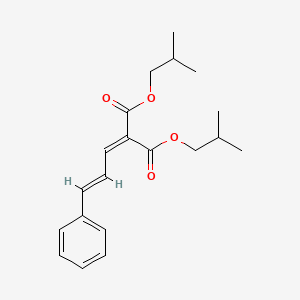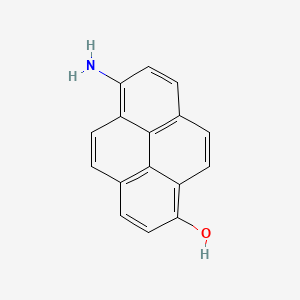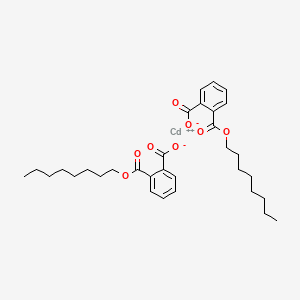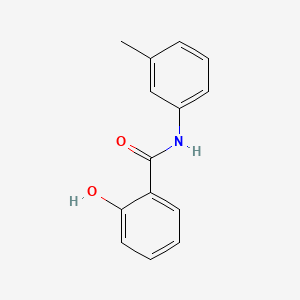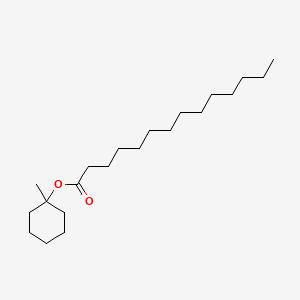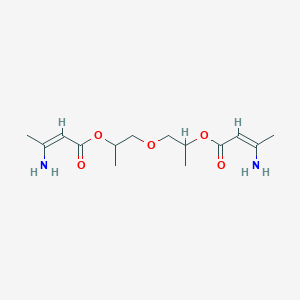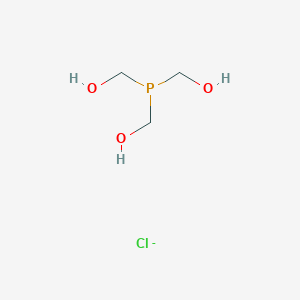
Tris(hydroxymethyl)phosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula [P(CH₂OH)₃]Cl. It is a white, water-soluble salt that has significant applications in various fields, including textiles, water treatment, and as a precursor to other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(hydroxymethyl)phosphonium chloride can be synthesized by treating phosphine (PH₃) with formaldehyde (H₂C=O) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{PH}_3 + 3 \text{H}_2\text{C=O} + \text{HCl} \rightarrow [\text{P(CH}_2\text{OH)}_3]\text{Cl} ]
Industrial Production Methods: In industrial settings, the synthesis involves the same reaction but is carried out under controlled conditions to ensure high yield and purity. The reaction is typically conducted in aqueous media at ambient temperature .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tris(hydroxymethyl)phosphine oxide.
Substitution: It can react with various nucleophiles, such as amines and phenols, to form corresponding phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Substitution: Reactions typically occur in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Tris(hydroxymethyl)phosphine oxide.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tris(hydroxymethyl)phosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to other organophosphorus compounds and as a reagent in organic synthesis.
Biology: It serves as a cross-linking agent for proteins and other biomolecules, facilitating the study of cell-matrix interactions.
Medicine: It is explored for its potential use in drug delivery systems and tissue engineering due to its biocompatibility.
Industry: It is employed in the textile industry for flame-retardant finishes and in water treatment as a microbiocide
Mechanism of Action
The mechanism by which tris(hydroxymethyl)phosphonium chloride exerts its effects involves its ability to form covalent bonds with various substrates. For example, in protein cross-linking, it reacts with primary and secondary amines of amino acids, forming stable phosphonium salts. This reaction is crucial for its use in hydrogels and other biomaterials .
Comparison with Similar Compounds
Tris(hydroxymethyl)phosphine: Another organophosphorus compound with similar applications but different reactivity.
Tetrakis(hydroxymethyl)phosphonium sulfate: Used similarly in textiles and water treatment but has different solubility and stability properties.
Uniqueness: Tris(hydroxymethyl)phosphonium chloride is unique due to its high water solubility and ability to form stable covalent bonds with a wide range of substrates, making it versatile for various applications .
Properties
CAS No. |
55953-80-5 |
|---|---|
Molecular Formula |
C3H9ClO3P- |
Molecular Weight |
159.53 g/mol |
IUPAC Name |
bis(hydroxymethyl)phosphanylmethanol;chloride |
InChI |
InChI=1S/C3H9O3P.ClH/c4-1-7(2-5)3-6;/h4-6H,1-3H2;1H/p-1 |
InChI Key |
AYESKMWPTSCYSJ-UHFFFAOYSA-M |
Canonical SMILES |
C(O)P(CO)CO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


